

Salicylaldoxime as a Chelating Agent for Transition Metals: A Technical Guide

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Compound of Interest

Compound Name: Salicylaldoxime

Cat. No.: B6261931

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Introduction

Salicylaldoxime ($C_7H_7NO_2$) is a versatile organic compound that serves as a powerful chelating agent, particularly for transition metal ions.[1][2] Derived from salicylaldehyde and hydroxylamine, this colorless, crystalline solid is distinguished by the presence of a phenolic hydroxyl group and an oxime group in ortho positions to each other on a benzene ring.[3][4] This specific arrangement allows **salicylaldoxime** to act as a bidentate ligand, forming stable, often brightly colored, five-membered chelate rings with metal ions.[4]

Its ability to selectively bind with various metals has made it an invaluable tool in numerous scientific and industrial fields. Historically, it was a cornerstone of analytical chemistry for the gravimetric and spectrophotometric determination of metals like copper and nickel. Beyond classical analysis, its application extends to hydrometallurgy for the solvent extraction and purification of metals from ores and waste streams. More recently, the unique metal-binding properties of **salicylaldoxime** and its derivatives have attracted interest in medicinal chemistry and drug development, where they are being explored for their potential to inhibit metalloenzymes and act as therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, chelation chemistry, and key applications of **salicylaldoxime**.

Properties and Synthesis of Salicylaldoxime

Salicylaldoxime is a white to off-white crystalline solid with the chemical formula $C_7H_7NO_2$ and a molar mass of $137.138 \text{ g}\cdot\text{mol}^{-1}$.

Property	Value	Reference
IUPAC Name	2-[(E)-(hydroxyimino)methyl]phenol	
CAS Number	94-67-7	
Molecular Formula	C ₇ H ₇ NO ₂	
Molar Mass	137.138 g·mol ⁻¹	
Appearance	White to off-white crystals	
Melting Point	59 to 61 °C	
Solubility in Water	25 g·L ⁻¹	

Experimental Protocol: Synthesis of Salicylaldoxime

Salicylaldoxime is typically synthesized through the condensation reaction of salicylaldehyde (2-hydroxybenzaldehyde) with hydroxylamine. The following protocol is a general laboratory procedure for its preparation.

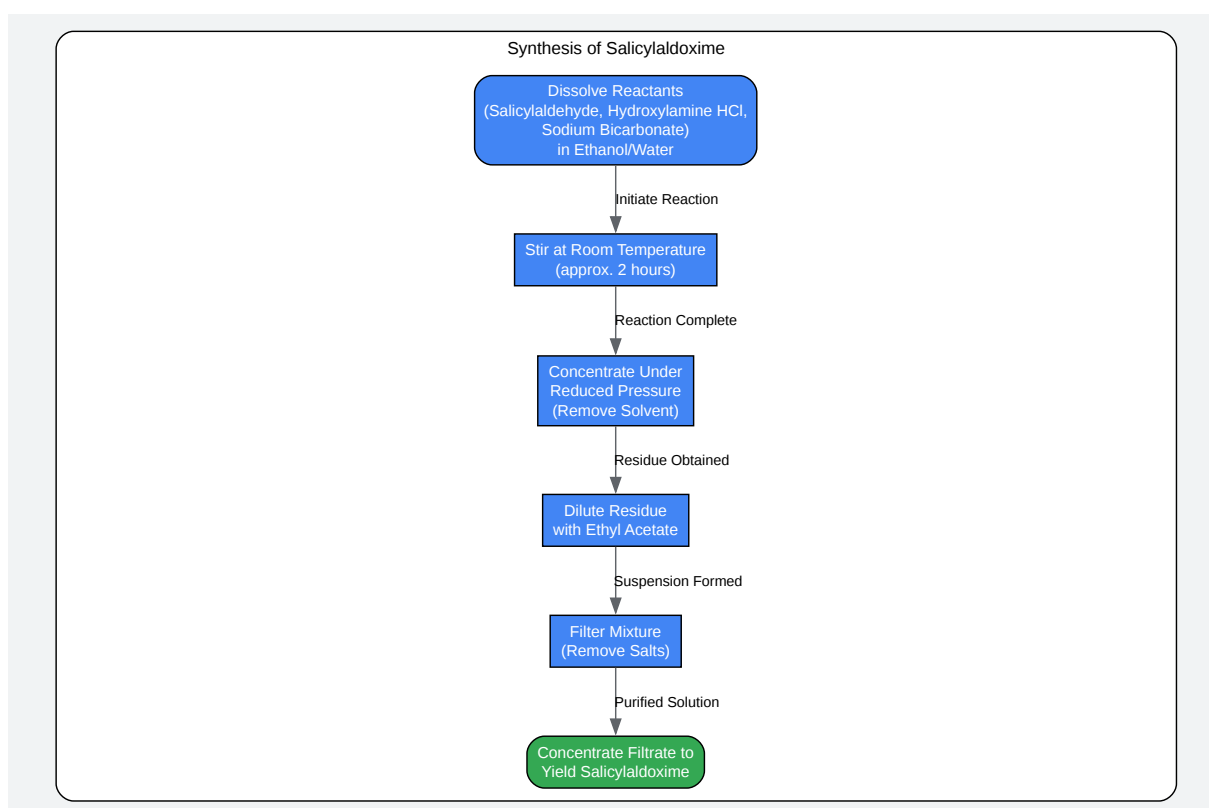
Materials:

- 2-hydroxybenzaldehyde (30 mmol)
- Hydroxylamine hydrochloride (45 mmol)
- Sodium bicarbonate (60 mmol)
- Ethanol/water solvent mixture (50 mL ethanol / 5 mL water)
- Ethyl acetate

Procedure:

- In a suitable reaction flask, dissolve 30 mmol of 2-hydroxybenzaldehyde, 60 mmol of sodium bicarbonate, and 45 mmol of hydroxylamine hydrochloride in the ethanol/water solvent mixture at room temperature.

- Stir the reaction mixture vigorously for approximately 2 hours.
- After the reaction period, remove the bulk of the solvent via concentration under reduced pressure (e.g., using a rotary evaporator).
- Dilute the resulting residue with ethyl acetate and filter the mixture to remove any inorganic salts.
- Concentrate the filtrate to yield the final product, **salicylaldoxime**, which typically appears as a colorless oil or white crystals.



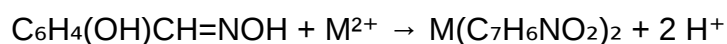
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Caption: Workflow for the synthesis of **salicylaldoxime**.

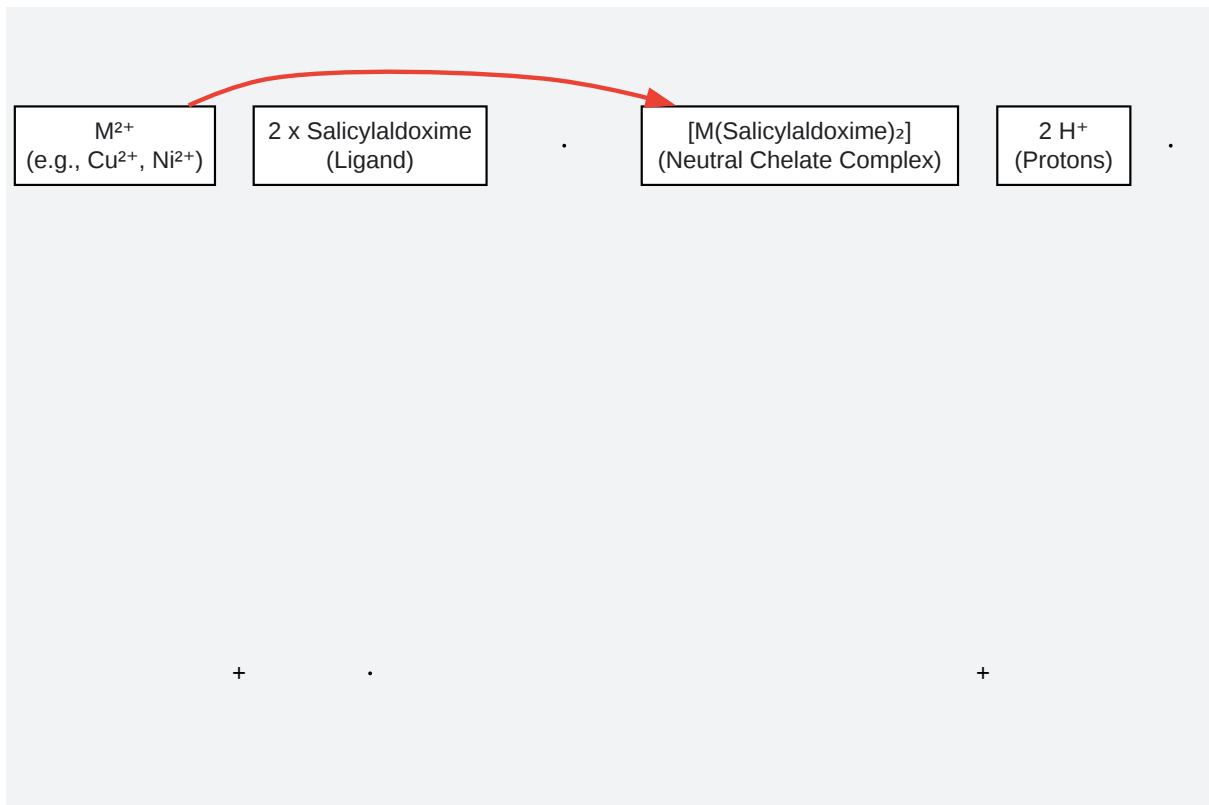
Chelation Chemistry with Transition Metals

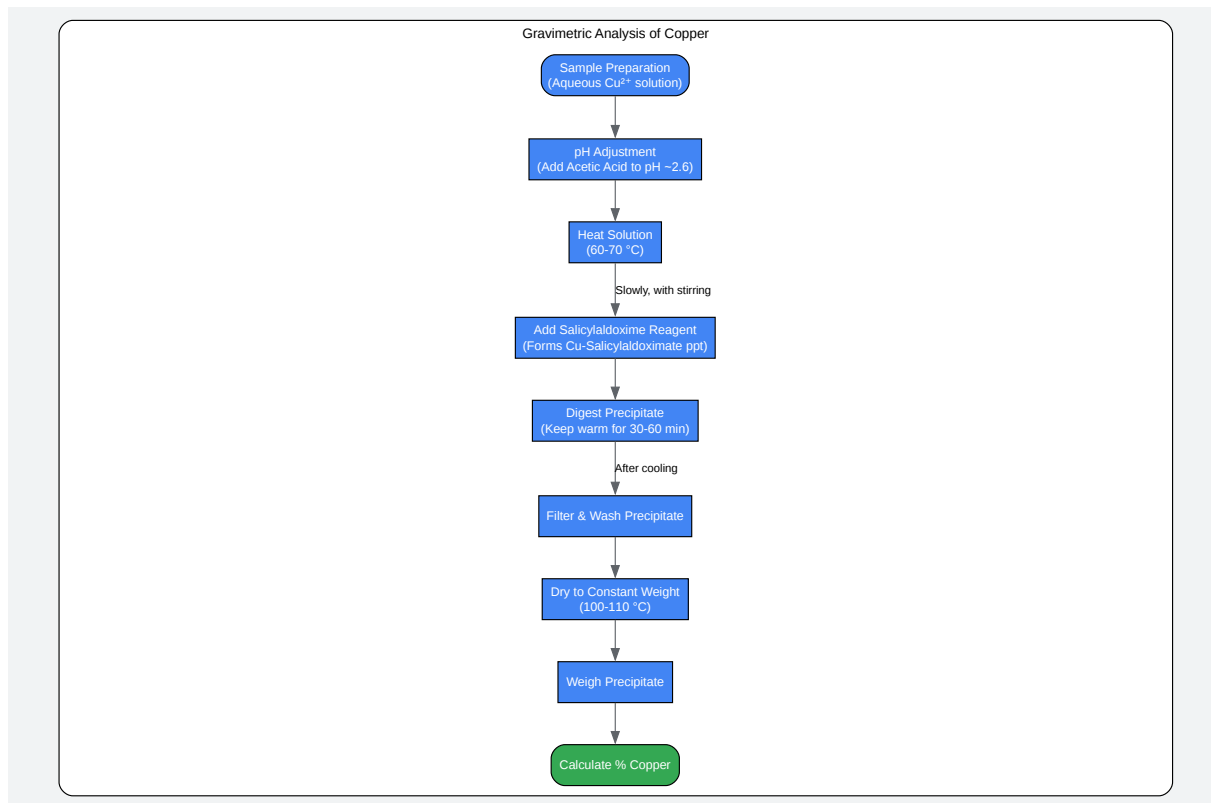
The utility of **salicylaldoxime** stems from its function as a bidentate chelating ligand. The deprotonated form of the molecule binds to a metal ion through both the phenolic oxygen and the oxime nitrogen, forming a stable five-membered ring. This chelation typically involves the displacement of two protons.

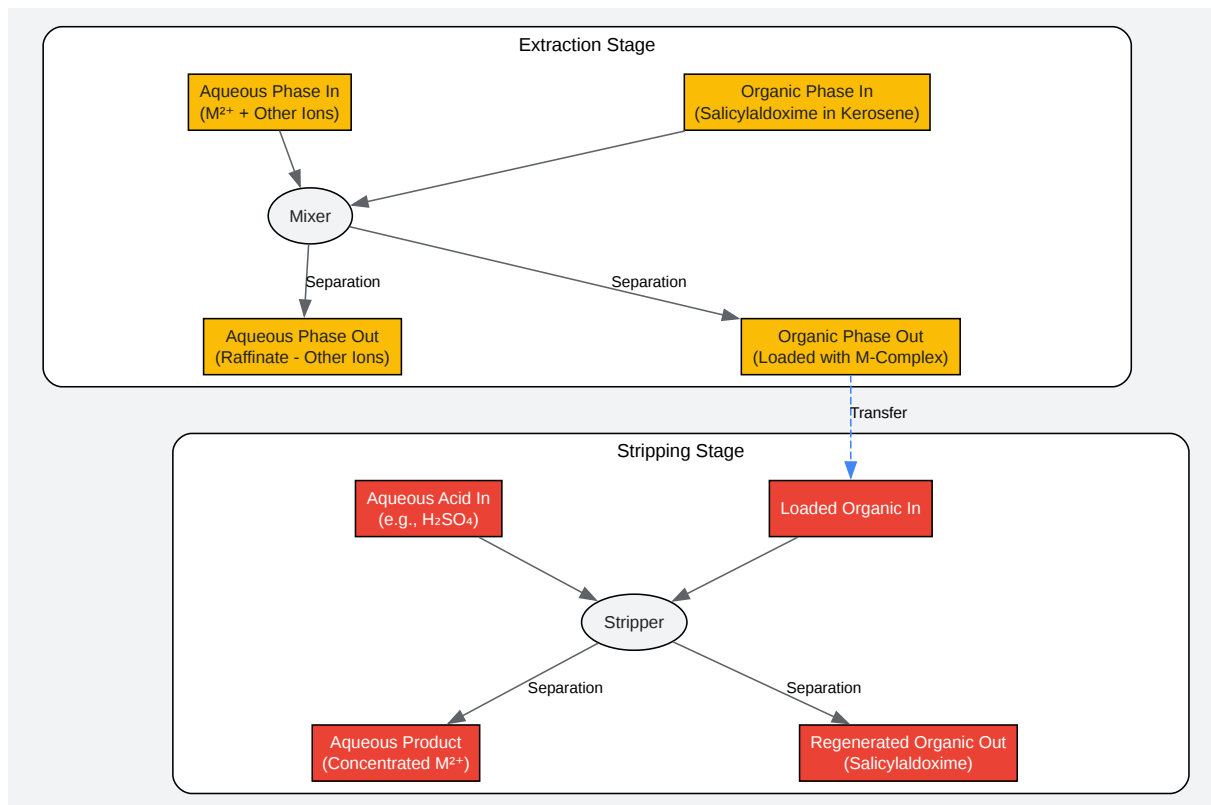
The general reaction with a divalent metal ion (M^{2+}) can be represented as: 2

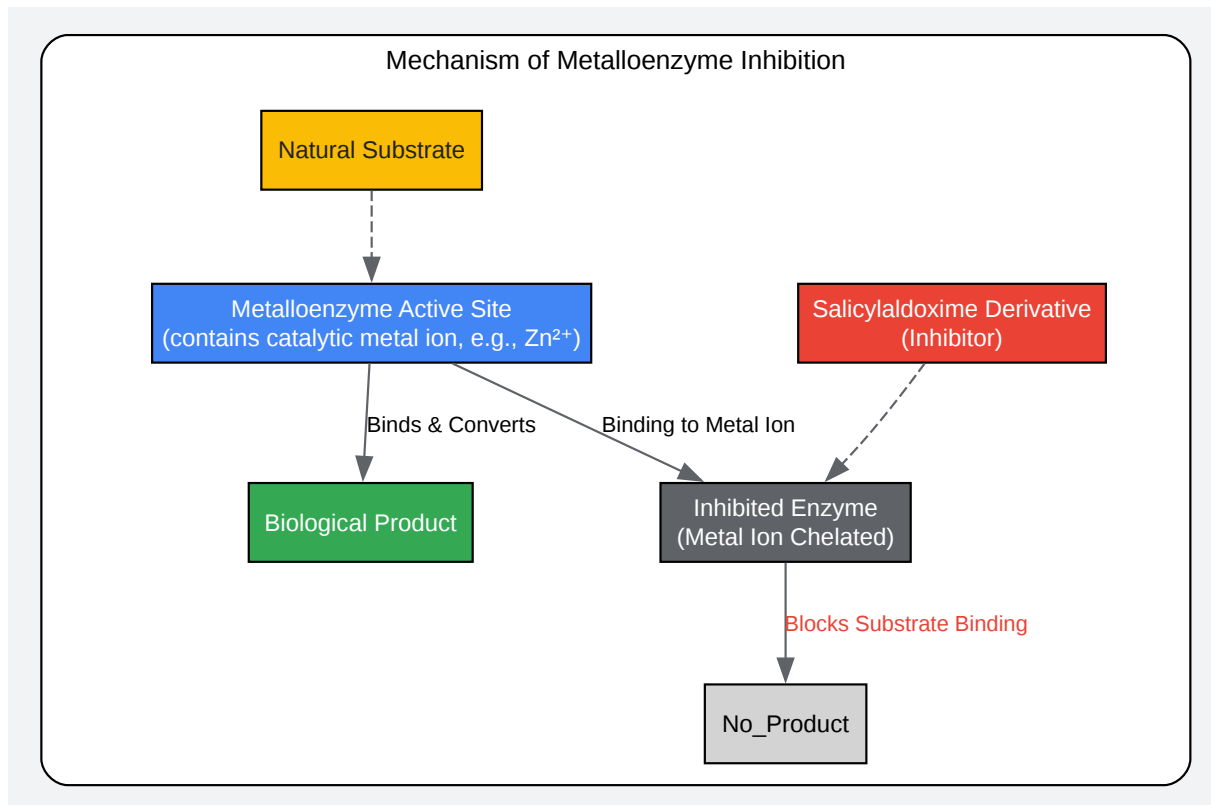


The resulting metal complexes are charge-neutral and often have low solubility in water, a property exploited in gravimetric analysis. The structure for many divalent metal ions, such as Cu(II) and Ni(II), is typically square planar.









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